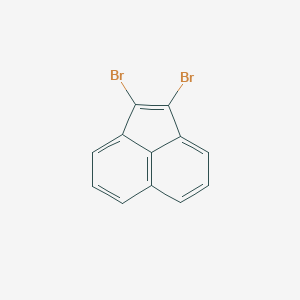
1,2-Dibromoacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromoacenaphthylene is a useful research compound. Its molecular formula is C12H6Br2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
1,2-Dibromoacenaphthylene serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules. For instance, it has been successfully used to synthesize various arylated derivatives through direct arylation methods, showcasing its utility in creating functionalized materials for further applications .
Coordination Chemistry
The compound exhibits interesting coordination chemistry with transition metals. Studies have demonstrated that this compound can form stable coordination complexes with metals such as nickel and palladium. These complexes are essential for understanding the compound's reactivity and potential catalytic applications in organic transformations .
Photovoltaic Applications
Recent research has explored the use of this compound-based dyes in dye-sensitized solar cells (DSSCs). These dyes exhibit promising photovoltaic properties due to their unique electronic structures. The incorporation of this compound into dye formulations has been shown to enhance light absorption and improve energy conversion efficiencies compared to traditional dyes .
Case Study 1: Synthesis of Aryl-Substituted Derivatives
A study demonstrated the synthesis of various aryl-substituted acenaphthylenes using this compound as a starting material. By employing different aryl halides in palladium-catalyzed reactions, researchers achieved high yields of desired products, highlighting the compound's effectiveness as a precursor for creating complex organic architectures .
Case Study 2: Coordination Complexes with Nickel
Research focusing on the interaction between this compound and nickel complexes revealed that oxidative addition reactions lead to the formation of novel coordination compounds. These compounds exhibited unique catalytic properties that could be harnessed for various organic reactions, emphasizing the importance of this compound in catalysis .
Data Tables
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | High yields in cross-coupling reactions |
| Coordination Chemistry | Forms stable complexes with transition metals | Unique catalytic properties observed |
| Photovoltaic Applications | Used in dye-sensitized solar cells | Enhanced energy conversion efficiencies |
属性
CAS 编号 |
13019-33-5 |
|---|---|
分子式 |
C12H6Br2 |
分子量 |
309.98 g/mol |
IUPAC 名称 |
1,2-dibromoacenaphthylene |
InChI |
InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H |
InChI 键 |
HIZFJKUEOHPPMO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
规范 SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















